Bazedoxifene-d4
Overview
Description
Bazedoxifene-d4 is a deuterated form of Bazedoxifene, a third-generation selective estrogen receptor modulator. It is primarily used in scientific research as an internal standard for the quantification of Bazedoxifene. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during mass spectrometry analysis .
Preparation Methods
The preparation of Bazedoxifene-d4 involves several steps, including the synthesis of intermediates and the incorporation of deuterium atoms. One method involves the reaction of a compound represented by a specific formula with ammonium formate or cyclohexadiene in the presence of a palladium-carbon catalyst. The reaction is carried out in an organic solvent, and the product is then filtered, washed, and dried to obtain this compound . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous materials and waste generation .
Chemical Reactions Analysis
Bazedoxifene-d4 undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The major products formed are oxidized derivatives of this compound.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used. The products are reduced forms of the compound.
Substitution: This involves the replacement of functional groups with others, using reagents like halogens or alkylating agents.
Scientific Research Applications
Bazedoxifene-d4 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of Bazedoxifene.
Biology: Studying the metabolic pathways and pharmacokinetics of Bazedoxifene.
Medicine: Researching its potential therapeutic effects, including its role as a selective estrogen receptor modulator in treating osteoporosis and certain cancers
Mechanism of Action
Bazedoxifene-d4, like Bazedoxifene, acts as a selective estrogen receptor modulator. It binds to estrogen receptors and can function as both an agonist and antagonist, depending on the tissue type. This dual action helps in reducing bone resorption and decreasing biochemical markers of bone turnover. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling .
Comparison with Similar Compounds
Bazedoxifene-d4 is unique due to its deuterium substitution, which enhances its stability and allows for precise quantification in research. Similar compounds include:
Raloxifene: Another selective estrogen receptor modulator used in the treatment of osteoporosis.
Tamoxifen: Used primarily in the treatment of breast cancer.
Ospemifene: Used to treat dyspareunia in postmenopausal women
This compound stands out due to its specific application in research as an internal standard, providing accurate and reliable data in various scientific studies.
Properties
IUPAC Name |
1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3/i18D2,19D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJGJABZCDBEDK-AUZVCRNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)N5CCCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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